2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline
Overview
Description
“2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline” is a chemical compound with the CAS Number: 823189-85-1 . It has a molecular weight of 240.73 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17ClN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 240.73 . It is typically stored at room temperature and is usually available in powder form . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Mechanism of Action
- The primary target of this compound is focal adhesion kinase 1 (FAK1) . FAK1 plays a crucial role in cell signaling, cell migration, and cell adhesion. It is involved in regulating cellular processes related to cell growth, survival, and invasion .
- Downstream Effects : By inhibiting FAK1, the compound reduces cell motility, suppresses tumor growth, and interferes with angiogenesis (the formation of new blood vessels). These effects contribute to its potential therapeutic applications .
- Angiogenesis Pathway : By inhibiting FAK1, the compound interferes with angiogenic signaling, which is critical for tumor growth and metastasis .
- Cellular Effects : Reduced cell migration, altered adhesion, and impaired angiogenesis contribute to the overall impact of the compound .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPGWDIAZHFQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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